molecular formula C8H9BrN4O B6209104 3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2059940-72-4

3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B6209104
CAS No.: 2059940-72-4
M. Wt: 257.1
InChI Key:
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Description

3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with a suitable alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.

    Biological Studies: The compound can be used to study the biological activity of pyrazolo[3,4-d]pyrimidine derivatives and their interactions with various biological targets.

    Material Science: It can be incorporated into materials with specific electronic or optical properties for use in sensors or other devices.

Mechanism of Action

The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • 3-fluoro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • 3-iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Uniqueness

3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the isopropyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the reaction of 3-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with bromine in the presence of a suitable solvent.", "Starting Materials": [ "3-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol", "Bromine", "Suitable solvent" ], "Reaction": [ "To a solution of 3-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a suitable solvent, add bromine dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and continue stirring until the reaction is complete.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent to obtain 3-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a white solid." ] }

CAS No.

2059940-72-4

Molecular Formula

C8H9BrN4O

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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